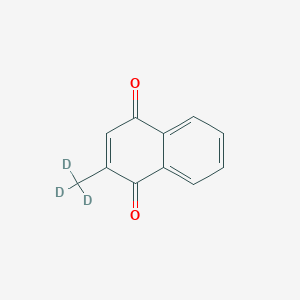

Menadione-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Menadione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated menadione (Vitamin K3). The document details experimental protocols, presents quantitative data for key process steps, and illustrates relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and related fields who utilize isotopically labeled compounds.

Introduction

Menadione, a synthetic analogue of vitamin K, is a crucial intermediate in the biosynthesis of menaquinone-4 (MK-4) in tissues.[1] Its role in various biological processes, including blood coagulation and cellular metabolism, makes it a subject of significant research interest.[2] Deuterium-labeled menadione is an invaluable tool for metabolic studies, allowing researchers to trace its conversion to MK-4 and elucidate its metabolic fate.[1][3] The use of stable isotopes like deuterium provides a non-radioactive method for tracking molecules in biological systems, with applications in mass spectrometry-based metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide outlines two primary synthetic routes for preparing deuterated menadione and details its subsequent purification.

Synthesis of Deuterated Menadione

Two principal strategies for the synthesis of deuterated menadione are presented: the oxidation of deuterated 2-methylnaphthalene and the deuteromethylation of 1,4-naphthoquinone.

Route 1: Oxidation of Deuterated 2-Methylnaphthalene

This route involves the initial deuteration of the aromatic rings of 2-methylnaphthalene, followed by oxidation to yield deuterated menadione.

This protocol is adapted from the high-temperature deuteration method described by Kalpala et al.[4][5]

-

Reactor Preparation: A high-pressure batch reactor constructed of Hastelloy® C-22 is charged with 2-methylnaphthalene.

-

Reagent Addition: Deuterium oxide (D₂O) is added to the reactor. For catalyzed reactions, a base catalyst such as sodium deuteroxide (NaOD) or sodium carbonate (Na₂CO₃) can be added.[4][5]

-

Reaction Conditions: The reactor is sealed and heated to a temperature of up to 450 °C. The reaction is maintained at this temperature for a specified duration to achieve the desired level of deuteration.[4][5]

-

Product Recovery: After cooling, the reactor is opened, and the deuterated 2-methylnaphthalene is recovered. The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the deuteration efficiency.[4][5]

This protocol is based on the well-established oxidation methods for non-deuterated 2-methylnaphthalene.[6][7][8]

-

Dissolution: Deuterated 2-methylnaphthalene is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Oxidant Addition: The solution is heated to 100 °C. Hydrogen peroxide (30% aqueous solution) is then added slowly to the reaction mixture.[7]

-

Reaction: The reaction is allowed to proceed for approximately 3 hours at 100 °C with continuous stirring.[7]

-

Product Precipitation: After the reaction is complete, the mixture is cooled, and the volume is reduced by concentration. The concentrated solution is then poured into ice water to precipitate the crude deuterated menadione.[9]

-

Isolation: The precipitated product is collected by suction filtration and dried.[9]

Route 2: Deuteromethylation of 1,4-Naphthoquinone

This approach introduces a deuterated methyl group onto the 1,4-naphthoquinone scaffold. This method is adapted from the synthesis of ¹³C-labeled menadione.[6]

-

Reagent Preparation: A solution of 1,4-naphthoquinone in a suitable solvent system is prepared.

-

Radical Initiator: Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) are added to the solution to generate methyl radicals.[6]

-

Deuterated Methyl Source: Deuterated sodium acetate (CD₃COONa) is used as the source of the deuterated methyl radical.

-

Reaction Conditions: The reaction mixture is heated to approximately 60 °C for 3 hours.[6]

-

Workup and Isolation: Following the reaction, the mixture is worked up to isolate the crude 2-(methyl-d₃)-1,4-naphthoquinone.

Purification of Deuterated Menadione

Purification of the crude deuterated menadione is essential to remove unreacted starting materials, byproducts, and catalysts.

-

Initial Purification: The crude deuterated menadione is dissolved in a minimal amount of a warm solvent such as ether. The solution is then treated with decolorizing carbon to remove colored impurities.[10]

-

Filtration: The solution is filtered to remove the activated carbon.

-

Crystallization: The filtrate is then concentrated by evaporation, and the deuterated menadione is allowed to crystallize upon cooling. The crystals are collected by filtration.[10] This process can be repeated to improve purity. Alternatively, crystallization from petroleum ether can be employed.[11]

-

Chromatographic Purification: For higher purity, column chromatography can be utilized. A silica gel column is typically used with a non-polar eluent system.

-

Final Product Characterization: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID).[12][13] The isotopic enrichment and structure should be confirmed by mass spectrometry and ¹H and ²H NMR spectroscopy.[3][14]

Quantitative Data

The following tables summarize the quantitative data for the synthesis and purification of menadione. Data for deuterated menadione is limited; therefore, data from non-deuterated and other isotopically labeled syntheses are included for reference.

Table 1: Synthesis of Menadione and its Isotopologues

| Synthesis Method | Starting Material | Oxidant/Reagent | Catalyst | Yield (%) | Reference |

| Oxidation | 2-Methylnaphthalene | Chromium(IV) oxide | - | 38-42 | [6] |

| Oxidation | 2-Methylnaphthalene | Sodium dichromate | Sulfuric acid | 62 | [6] |

| Oxidation | 2-Methylnaphthalene | Hydrogen peroxide (30%) | - | 86 | [6] |

| Oxidation | 2-Methylnaphthalene | Hydrogen peroxide | FeCl₃·6H₂O, H₂Pydic | 55 | [6] |

| Methylation | 1,4-Naphthoquinone | tert-Butyl hydroperoxide | Fe(OAc)₂OH | 80 (75:25 ratio with 2,3-dimethyl-1,4-naphthoquinone) | [6] |

| ¹³C-Methylation | 1,4-Naphthoquinone | Sodium acetate-2-¹³C | K₂S₂O₈, AgNO₃ | 33 | [6] |

| Deuteration | 2-Methylnaphthalene | D₂O | NaOD or Na₂CO₃ | up to 100 (deuteration efficiency) | [4][5] |

Table 2: Purification and Analysis of Menadione

| Method | Matrix/Solvent | Purity/Detection Limit | Reference |

| Recrystallization | Ether, Petroleum Ether | High purity (melting point 124-125 °C) | [10][11] |

| HPLC-DAD | Methanol/Water | LOD: 0.010 µg/mL (MN), 0.005 µg/mL (MSB) | [15] |

| GC-FID | Hexane | LOD: 0.04 µg/mL (MN), 0.06 µg/mL (MSB) | [13] |

| LC-MS/MS | - | Detection limit: 40 pg (MD), 2 pg (deuterated MD) | [14] |

| Supercritical Fluid Chromatography | Methanol/CO₂ | Calibration range: 10-300 ng/mL (SFC-MSMS) | [16] |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of deuterated menadione via the oxidation of deuterated 2-methylnaphthalene, followed by purification.

References

- 1. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 3. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102516054A - Method for synthesizing 2-methyl-1, 4-naphthoquinone - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of Menadione-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active Vitamin K2.[1][2][3] While its natural counterparts, phylloquinone (Vitamin K1) and menaquinones (Vitamin K2), are essential for blood coagulation and bone metabolism, menadione itself has garnered significant interest for its potent cytotoxic effects against cancer cells and its utility as a tool to induce oxidative stress in cellular models.[4][5][6] Menadione-d3 is a deuterated version of menadione, where deuterium atoms replace specific hydrogen atoms. This isotopic labeling makes it a valuable tracer for quantitative analysis in metabolic and pharmacokinetic studies using techniques like NMR or mass spectrometry, without significantly altering its fundamental biological mechanism of action in cellular assays.[7]

This technical guide provides a comprehensive overview of the core mechanisms through which menadione acts on cellular models, focusing on its redox cycling properties, the induction of oxidative stress, and the subsequent activation of key signaling pathways. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the critical molecular interactions.

Core Mechanism: Redox Cycling and Oxidative Stress

The primary mechanism of menadione's action in cellular models is its ability to undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), leading to a state of oxidative stress.[8][9][10]

One-Electron vs. Two-Electron Reduction

The fate of menadione within the cell is largely determined by two competing enzymatic pathways:

-

One-Electron Reduction: Catalyzed by enzymes such as NADPH cytochrome P450 oxidoreductase (CYP450OR), this pathway reduces the menadione quinone to a highly unstable semiquinone radical.[11][12] This radical rapidly reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion (O₂⁻) in the process.[11] This futile cycle repeats, leading to a massive and acute generation of ROS.[8] Cytosolic thioredoxin reductase (TXNRD1) has also been identified as an effective enzyme in reducing menadione, leading to enhanced ROS production.[13]

-

Two-Electron Reduction: Catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein, this pathway bypasses the reactive semiquinone intermediate by directly reducing menadione to a stable hydroquinone.[14][15][16] This hydroquinone is less reactive and can be conjugated (e.g., with glucuronic acid) for detoxification and excretion.[14] Therefore, NQO1 is considered a key protective enzyme against menadione-induced toxicity.[11][14]

The balance between these two pathways often dictates the cell's susceptibility to menadione. Cells with low NQO1 expression or activity are more vulnerable to the oxidative damage caused by one-electron redox cycling.[11]

Consequences of Oxidative Stress

The overproduction of ROS by menadione redox cycling rapidly overwhelms the cell's antioxidant defenses, leading to several damaging consequences:

-

Glutathione (GSH) Depletion: The cell's primary non-enzymatic antioxidant, GSH, is rapidly consumed in an attempt to neutralize ROS, leading to its depletion.[17][18]

-

Thiol Depletion: Both soluble and protein thiols are depleted, impairing protein function and cellular signaling.[18][19]

-

Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cellular membranes, causing lipid peroxidation, which compromises membrane integrity.[18][20]

-

DNA Damage: Oxidative stress can lead to damage to mitochondrial and nuclear DNA.[9][10]

Key Signaling Pathways Modulated by Menadione

The cellular damage and redox imbalance triggered by menadione activate multiple signaling pathways, often culminating in cell death.

Apoptosis and Regulated Cell Death

Menadione is a potent inducer of apoptosis in numerous cell lines, particularly cancer cells.[17] It activates both the intrinsic (mitochondrial) and extrinsic cell death pathways.

-

Intrinsic Pathway: Menadione-induced oxidative stress causes a collapse of the inner mitochondrial transmembrane potential (ΔΨm).[21] This leads to the release of cytochrome c from the mitochondria into the cytosol.[9] It also modulates the expression of the Bcl-2 family of proteins, increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[5]

-

Extrinsic Pathway: Studies have shown that menadione can activate caspase-8 and the Bid-dependent pathway, linking its effects to the extrinsic apoptotic cascade.[17]

-

PARP Activation: In some models, menadione-induced cell death occurs through ROS-dependent mechanisms that are independent of Bax/Bak and caspases but require the activation of poly(ADP-ribose) polymerase (PARP-1).[9]

MAPK Signaling Pathway

Menadione treatment leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[21][22]

-

In Mel-Ab cells, ERK activation by menadione leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, resulting in decreased melanin synthesis.[23]

-

In some cancer cells, activation of JNK is associated with the induction of apoptosis.[22]

Other Modulated Pathways

-

Focal Adhesion Kinase (FAK): Menadione can suppress the FAK-dependent activation of cytoskeletal components, thereby inhibiting cancer cell adhesion and migration.[17]

-

Epithelial-to-Mesenchymal Transition (EMT): In oral cancer cells, menadione was shown to inhibit EMT by increasing the expression of the epithelial marker E-cadherin while reducing levels of mesenchymal markers like vimentin and fibronectin.[5]

-

p53 Tumor Suppressor: Menadione treatment can induce the expression of wild-type p53, a key tumor suppressor protein that can trigger apoptosis.[5][21]

Ferroptosis Suppression

Contrary to its role as an inducer of oxidative cell death, recent evidence shows that menadione, along with other forms of vitamin K, can act as a potent suppressor of ferroptosis.[24] Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation.[25] The reduced form of vitamin K (vitamin K hydroquinone) acts as a radical-trapping antioxidant that can halt the propagation of lipid peroxidation within membranes, thereby protecting cells from this specific death pathway.[25] This highlights the complex and context-dependent role of menadione in regulating cell fate.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of menadione have been quantified in numerous cellular models. The following tables summarize key data points from the literature.

Table 1: IC₅₀ Values of Menadione in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Citation |

| Leukemia (Parental) | Leukemia | 18 ± 2.4 | Not Specified | [4] |

| Leukemia (Multidrug-Resistant) | Leukemia | 13.5 ± 3.6 | Not Specified | [4] |

| A549 | Non-small Cell Lung Cancer | 16 | 48 h | [26] |

Table 2: Effective Concentrations of Menadione for Specific Cellular Effects

| Cellular Effect | Cell Model | Concentration | Citation |

| Inhibition of Cell Proliferation | AR4-2J (Pancreatic) | 1-20 µM | [21] |

| Induction of Oxidant Stress | Cardiomyocytes | 25 µM | [9] |

| Rapid Cell Death (Necrosis) | AR4-2J (Pancreatic) | 100 µM | [21] |

| Induction of Apoptosis | OVCAR-3, SK-OV-3 (Ovarian) | Not Specified | [17] |

| Inhibition of DNA/RNA/Protein Synthesis | Human Cancer Cell Lines | Not Specified | [4] |

Experimental Protocols

The study of menadione's mechanism of action employs a range of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of menadione by measuring the metabolic activity of cells.

-

Cell Plating: Seed cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of menadione in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the menadione-containing medium or vehicle control (e.g., DMSO) to respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC₅₀ value using non-linear regression analysis.

Detection of Intracellular ROS (Confocal Microscopy)

This protocol allows for the real-time visualization of ROS generation following menadione treatment.

-

Cell Plating: Seed cells on glass-bottom dishes suitable for microscopy.

-

Probe Loading: Incubate cells with an ROS-sensitive fluorescent probe (e.g., 5 µM CM-H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove excess probe.

-

Treatment and Imaging: Mount the dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire baseline fluorescence images. Add menadione to the desired final concentration and begin time-lapse imaging to capture the increase in fluorescence, which corresponds to ROS production.[8]

-

Analysis: Quantify the mean fluorescence intensity of cells at different time points using imaging software (e.g., ImageJ).

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to analyze changes in the levels and activation state of key signaling proteins.

-

Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency and treat with menadione for the specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.[5][23]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound, functionally analogous to menadione in cellular mechanism studies, is a powerful tool for investigating oxidative stress and cell death. Its primary mechanism involves enzyme-mediated redox cycling, which generates a flood of reactive oxygen species. This oxidative burst depletes cellular antioxidants like glutathione and triggers a cascade of signaling events, prominently activating apoptotic pathways and modulating MAPK, FAK, and EMT signaling.[8][17][23] The cellular response is critically dependent on the activity of protective enzymes like NQO1, which can detoxify menadione through a two-electron reduction.[14] While menadione is a potent inducer of apoptosis and oxidative damage, its recently discovered role as a ferroptosis suppressor adds a layer of complexity to its biological profile.[24] The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals aiming to leverage this compound in their cellular models to explore redox biology and novel therapeutic strategies.

References

- 1. What is the mechanism of Menadione? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menadione (Vitamin K3) Induces Apoptosis of Human Oral Cancer Cells and Reduces their Metastatic Potential by Modulating the Expression of Epithelial to Mesenchymal Transition Markers and Inhibiting Migration [journal.waocp.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAD(P)H-dependent quinone oxidoreductase 1 (NQO1) and cytochrome P450 oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]

- 16. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular thiols as a determinant of responsiveness to menadione in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The toxicity of menadione (2-methyl-1,4-naphthoquinone) and two thioether conjugates studied with isolated renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential Contributions of Distinct Free Radical Peroxidation Mechanisms to the Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

- 23. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Menadione-d3 in Vitamin K Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably the post-translational modification of proteins involved in blood coagulation and bone metabolism. The vitamin K family includes phylloquinone (K1) from plants and a series of menaquinones (MK-n) primarily of bacterial origin. Menadione (vitamin K3) is a synthetic provitamin that can be converted in vivo to the biologically active menaquinone-4 (MK-4). Menadione-d3, a deuterated form of menadione, serves as a valuable tool in research to trace and quantify the metabolic fate of menadione. This technical guide provides a comprehensive overview of the biological role of this compound in vitamin K metabolism, with a focus on its use in research and drug development.

The Central Role of Menadione in Vitamin K Metabolism

Menadione itself is not biologically active but serves as a precursor to MK-4.[1] This conversion is a critical step in vitamin K metabolism, as MK-4 is the predominant form of vitamin K in many extrahepatic tissues.[2] The biological activity of vitamin K is intrinsically linked to its 2-methyl-1,4-naphthoquinone ring, which is the core structure of all vitamin K forms, including menadione.[3]

The conversion of dietary phylloquinone (PK) to tissue MK-4 is a key metabolic pathway, and evidence suggests that menadione is a crucial intermediate in this process.[2][3] Studies using deuterium-labeled phylloquinone have shown that the phytyl side chain is cleaved, forming menadione, which is then prenylated to MK-4 in various tissues.[3]

This compound as a Research Tool

This compound is a synthetic form of menadione where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not significantly alter the molecule's chemical properties or biological activity but allows it to be distinguished from its non-deuterated counterpart by mass spectrometry.[4] This makes this compound an invaluable tracer for in vivo and in vitro studies of vitamin K metabolism.[4]

The primary applications of this compound in research include:

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of menadione.

-

Metabolic Pathway Elucidation: Confirming the conversion of menadione to MK-4 and identifying the enzymes involved.

-

Quantitative Analysis: Serving as an internal standard for the accurate measurement of menadione and other vitamin K analogs in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4]

Key Metabolic Pathways Involving Menadione

The metabolism of menadione is central to the formation of tissue MK-4. The following diagram illustrates the key steps in this pathway.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oyc.co.jp [oyc.co.jp]

- 4. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Menadione-d3 as a Precursor for Menaquinone-4 (MK-4) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-4 (MK-4), a crucial vitamin K2 vitamer, plays a significant role in various physiological processes beyond its traditional function in blood coagulation, including bone metabolism and cardiovascular health. The synthesis of MK-4 in extrahepatic tissues predominantly occurs through the conversion of menadione (vitamin K3). The use of isotopically labeled menadione, such as menadione-d3, has been instrumental in elucidating the metabolic pathway and quantifying the conversion efficiency to MK-4. This technical guide provides an in-depth overview of the biochemical conversion of this compound to MK-4, detailing the enzymatic processes, quantitative data from preclinical studies, experimental protocols for in vivo and in vitro models, and the signaling pathways regulated by MK-4.

Introduction

Vitamin K comprises a family of fat-soluble compounds essential for human health. While phylloquinone (vitamin K1) is primarily obtained from leafy green vegetables, the menaquinones (vitamin K2) are a series of vitamers with varying isoprenoid side chain lengths, designated as MK-n. Among these, menaquinone-4 (MK-4) is the predominant form found in most extrahepatic tissues, where it is synthesized endogenously.[1] The primary route for this synthesis involves the conversion of menadione (vitamin K3), which can be derived from the intestinal catabolism of other vitamin K forms or from dietary sources.[2][3] Menadione itself is a synthetic form of vitamin K.[4]

The use of deuterium-labeled menadione (this compound) allows for precise tracing of its metabolic fate and accurate quantification of its conversion to MK-4, distinguishing it from endogenous MK-4 pools. This guide will explore the core aspects of this conversion process, providing valuable information for researchers and professionals in drug development and nutritional science.

Biochemical Conversion of this compound to Menaquinone-4

The conversion of menadione to MK-4 is a two-step enzymatic process that occurs within the endoplasmic reticulum of target cells.

-

Reduction of Menadione: Menadione is first reduced to its hydroquinone form, menadiol. This reduction is a necessary step for the subsequent prenylation reaction.[5]

-

Prenylation by UBIAD1: The key enzyme in MK-4 synthesis is the UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[6] UBIAD1 catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) group to menadiol, forming menaquinone-4.[5]

This pathway is independent of gut bacteria, as evidenced by studies in germ-free rats.

Logical Relationship of the Conversion Pathway

Quantitative Data on this compound to MK-4 Conversion

The following tables summarize quantitative data from preclinical studies investigating the conversion of vitamin K precursors to MK-4. While direct studies on this compound are limited, data from phylloquinone-d7 studies, where menadione is a key intermediate, provide valuable insights into tissue distribution and conversion efficiency.

Table 1: Tissue Concentrations of Deuterium-Labeled Phylloquinone (PK-d7) and Menaquinone-4 (MK-4-d7) in Mice Following Oral Administration of PK-d7 (10 µmol/kg body weight) [7]

| Time (hours) | Tissue | PK-d7 (pmol/g) | MK-4-d7 (pmol/g) |

| 1 | Intestine | 1500 | 50 |

| Liver | 2000 | 20 | |

| Cerebrum | 2 | 25 | |

| 3 | Intestine | 2500 | 80 |

| Liver | 4000 | 40 | |

| Cerebrum | 3 | 50 | |

| 6 | Intestine | 1000 | 60 |

| Liver | 3500 | 42 | |

| Cerebrum | 3 | 65 | |

| 12 | Intestine | 500 | 40 |

| Liver | 1500 | 30 | |

| Cerebrum | 2 | 45 | |

| 24 | Intestine | 200 | 20 |

| Liver | 500 | 15 | |

| Cerebrum | 1 | 30 |

Table 2: Enzyme Kinetics of UBIAD1

| Substrate | Vmax (pmol/mg protein/h) | Km (µM) | Vmax/Km |

| Menadione | 125.0 | 10.2 | 12.3 |

| Geranylgeranyl pyrophosphate | 142.9 | 8.3 | 17.2 |

Experimental Protocols

In Vivo Animal Study: Oral Administration of this compound and Tissue Analysis

This protocol is adapted from studies investigating the conversion of deuterium-labeled vitamin K precursors.[2][5]

Objective: To quantify the conversion of orally administered this compound to MK-4-d3 in various tissues of a rodent model.

Experimental Workflow

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8 weeks old) are housed in a controlled environment and acclimatized for one week.

-

Diet: Animals are fed a vitamin K-deficient diet for 1-2 weeks prior to the experiment to reduce endogenous vitamin K levels.

-

Dosing: A single dose of this compound (e.g., 10 µmol/kg body weight) dissolved in a corn oil vehicle is administered via oral gavage.

-

Tissue Collection: At specified time points (e.g., 1, 3, 6, 12, and 24 hours) post-administration, animals are euthanized, and tissues (liver, brain, kidney, heart, pancreas, etc.) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Sample Preparation:

-

Tissues are weighed and homogenized in a suitable buffer.

-

Lipids, including vitamin K vitamers, are extracted using a solvent system such as hexane/isopropanol.

-

The lipid extract is dried under nitrogen and reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution of methanol and water (with a suitable modifier like ammonium acetate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Quantification: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for MK-4-d3 and an internal standard.

-

In Vitro Cell-Based Assay: Conversion in Caco-2 Cells

This protocol is a synthesis of Caco-2 cell culture methods and analytical techniques for vitamin K.[8][9][10][11][12]

Objective: To determine the conversion of this compound to MK-4-d3 in a human intestinal epithelial cell model.

Experimental Workflow

Methodology:

-

Cell Culture:

-

Caco-2 cells are seeded on permeable Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

The culture medium is changed every 2-3 days, and the cells are allowed to differentiate for 21 days to form a polarized monolayer.

-

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Treatment: The apical medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1, 5, 10 µM).

-

Incubation: Cells are incubated for different time points (e.g., 4, 8, 12, 24 hours).

-

Sample Collection and Preparation:

-

At the end of the incubation period, the cells are washed with phosphate-buffered saline.

-

Cells are lysed, and lipids are extracted as described in the in vivo protocol.

-

-

LC-MS/MS Analysis: The intracellular concentration of MK-4-d3 is quantified using the LC-MS/MS method described previously.

Signaling Pathways of Menaquinone-4

MK-4 exerts its biological effects through various signaling pathways, most notably through the activation of the Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR), and by potentially modulating the Bone Morphogenetic Protein 2 (BMP-2) pathway.

Activation of the Pregnane X Receptor (PXR/SXR)

MK-4 is a ligand for PXR/SXR, a nuclear receptor that regulates the transcription of genes involved in xenobiotic metabolism and other cellular processes.[13]

Signaling Pathway

Upon binding to MK-4, PXR/SXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to PXR response elements in the promoter regions of target genes, thereby upregulating their transcription.[14] Known target genes include those involved in drug metabolism (CYP3A4, MDR1) and extracellular matrix formation (tsukushi, matrilin-2).[13][15]

Modulation of the BMP-2 Signaling Pathway

MK-4 has been shown to inhibit vascular calcification, and one proposed mechanism is through the modulation of the BMP-2 signaling pathway. BMP-2 is a growth factor that can induce the osteogenic differentiation of vascular smooth muscle cells, a key event in vascular calcification.

Signaling Pathway

By inhibiting the BMP-2 signaling cascade, MK-4 can suppress the expression of key osteogenic transcription factors like Runx2, thereby preventing the transformation of vascular smooth muscle cells into osteoblast-like cells and reducing vascular calcification. The precise molecular mechanism of this inhibition is an area of ongoing research.

Conclusion

This compound serves as an invaluable tool for elucidating the synthesis and physiological roles of menaquinone-4. The conversion of menadione to MK-4 via the UBIAD1 enzyme is a critical metabolic pathway in extrahepatic tissues. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this process and its implications for human health. Understanding the signaling pathways regulated by MK-4, such as PXR/SXR activation and BMP-2 modulation, opens new avenues for therapeutic interventions in bone and cardiovascular diseases. Continued research in this area is essential for optimizing vitamin K nutrition and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 4. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning cellular responses to BMP-2 with material surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. researchgate.net [researchgate.net]

- 13. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Menadione-d3 for research applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties of Menadione-d3, a deuterated analog of Menadione (Vitamin K3). This document details its core characteristics, research applications, and relevant experimental protocols to support its use in a laboratory setting.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Menadione

| Property | This compound | Menadione |

| Chemical Formula | C₁₁H₅D₃O₂ | C₁₁H₈O₂ |

| Molecular Weight | 175.20 g/mol [1] | 172.18 g/mol |

| CAS Number | 5172-16-7[1] | 58-27-5 |

| Appearance | Bright yellow crystals | Bright yellow crystals |

| Melting Point | Not available | 105-107 °C |

| Boiling Point | 304.5 ± 42.0 °C (Predicted) | 304.5 °C |

| Solubility | ||

| Water | Insoluble | Insoluble[2] |

| Ethanol | Soluble | 16 mg/mL[3] |

| DMSO | Soluble | 1 mg/mL[3] |

| Chloroform | Soluble | 100 mg/mL (with heating)[3] |

| Stability | Stable under recommended storage conditions. Sensitive to light. | Stable in air; decomposes in sunlight. Destroyed by alkalies and reducing agents.[4] |

| Storage | Store at -20°C for long-term storage.[5] | Protect from light.[3][4] |

Research Applications

The primary application of this compound in research is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][5] Its deuteration provides a distinct mass shift from the endogenous or unlabeled Menadione, allowing for accurate quantification in complex biological matrices.

Menadione itself is a subject of research due to its biological activities. It is a synthetic precursor to vitamin K2 and is known to be involved in various cellular processes.[5] Studies have shown that Menadione can influence signaling pathways, such as the ERK and Wnt pathways, and induce cellular responses like apoptosis.[3][6]

Experimental Protocols

Synthesis and Purification of this compound (General Approach)

While a specific detailed protocol for this compound synthesis was not found, a general approach can be inferred from the synthesis of Menadione and its analogs. The synthesis would likely involve the use of a deuterated starting material.

Synthesis:

A common method for Menadione synthesis is the oxidation of 2-methylnaphthalene.[7] To synthesize this compound, one would start with deuterated 2-methyl-d3-naphthalene.

-

Reaction: Oxidation of 2-methyl-d3-naphthalene using an oxidizing agent such as chromium trioxide in acetic acid.

-

Work-up: The reaction mixture is typically poured into water to precipitate the crude product. The precipitate is then collected by filtration and washed.

Purification:

Purification of the crude this compound can be achieved by recrystallization.

-

Solvent Selection: A common solvent for recrystallization of Menadione is ethanol.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

-

Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general workflow for the quantification of Menadione in a biological sample, such as plasma, using this compound as an internal standard.

1. Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) as the internal standard.

-

Perform a protein precipitation step by adding a larger volume of a solvent like acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is often employed.

-

Injection Volume: Typically in the range of 5-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, or atmospheric pressure chemical ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Monitor the specific precursor-to-product ion transitions for both Menadione and this compound.

-

-

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Menadione to the peak area of this compound against the concentration of Menadione standards.

-

Determine the concentration of Menadione in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Menadione

Menadione has been shown to modulate key cellular signaling pathways, including the ERK and Wnt pathways.

Caption: Menadione activates the ERK signaling pathway, leading to the downregulation of MITF and tyrosinase, which in turn reduces melanin synthesis.[1]

Caption: Menadione suppresses the Wnt signaling pathway, which can inhibit processes like epithelial-mesenchymal transition (EMT) in cancer cells.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte using a deuterated internal standard like this compound.

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard, from sample preparation to data analysis.

References

- 1. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Sentinel: A Technical Guide to the Stability of Menadione-d3 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspect of bioanalytical method development: the stability of isotopically labeled internal standards. Specifically, it focuses on menadione-d3, the deuterated analogue of menadione (Vitamin K3), a compound of significant interest in various pharmacological and metabolic studies. Ensuring the isotopic and chemical integrity of this compound within biological matrices is paramount for the acquisition of accurate and reliable quantitative data.

This guide provides a comprehensive overview of the known stability profile of this compound, detailed experimental protocols for its stability assessment, and a discussion of its metabolic context. All quantitative data is presented in clear, structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Menadione and the Role of this compound

Menadione, a synthetic naphthoquinone, serves as a precursor to the active forms of vitamin K, particularly menaquinone-4 (MK-4).[1][2] It is enzymatically converted in the body and plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health.[1] Given its biological significance, robust analytical methods are required to quantify its presence and metabolism in biological systems.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification. This compound is commonly used as an internal standard in the analysis of menadione.[3] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporated stable isotopes. This allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps and improving the precision and accuracy of the assay.[4]

The fundamental assumption underpinning the use of a SIL-IS is its stability throughout the analytical process. Any degradation or isotopic exchange of the internal standard can lead to inaccurate quantification of the analyte. Therefore, a thorough evaluation of the stability of this compound in the relevant biological matrices is a prerequisite for its use in validated bioanalytical methods.

Metabolic Fate of Menadione

Understanding the metabolic pathway of menadione is crucial for interpreting bioanalytical data and for designing stability studies. Menadione itself is a pro-vitamin and is converted into the biologically active menaquinone-4 (MK-4) in tissues.[2] This conversion involves the removal of the phytyl tail from dietary phylloquinone (vitamin K1) to yield menadione as an intermediate, which is then prenylated to form MK-4.[2] Menadione is also a catabolic product of oral vitamin K intake, with studies showing its presence in urine following administration of phylloquinone and menaquinones.[5][6]

The metabolism of menadione can also involve redox cycling, which can lead to the formation of reactive oxygen species.[7] The two-electron reduction of menadione to its diol form is considered a detoxification pathway.[7]

Figure 1. Simplified metabolic pathway of menadione.

Stability of this compound in Biological Matrices

While specific, comprehensive, publicly available stability data for this compound in various biological matrices is limited, its successful use as an internal standard in numerous validated bioanalytical methods provides strong evidence of its stability under typical storage and handling conditions. Regulatory guidelines for bioanalytical method validation mandate the assessment of internal standard stability.[8] Therefore, the data presented in the following tables are based on the general acceptance criteria for internal standard stability as outlined in these guidelines and the fact that methods using deuterated menadione have met these criteria.

Table 1: Stability of this compound in Human Plasma

| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) | Expected Stability of this compound |

| Freeze-Thaw Stability | -20°C and/or -80°C | 3 cycles | 85 - 115% | Stable |

| Short-Term (Bench-Top) Stability | Room Temperature | At least 4 hours | 85 - 115% | Stable |

| Long-Term Stability | -20°C | To be determined | 85 - 115% | Expected to be stable |

| Long-Term Stability | -80°C | To be determined | 85 - 115% | Expected to be stable |

| Post-Preparative Stability | Autosampler (e.g., 4°C) | To be determined | 85 - 115% | Stable |

Table 2: Stability of this compound in Human Urine

| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) | Expected Stability of this compound |

| Freeze-Thaw Stability | -20°C | 3 cycles | 85 - 115% | Stable |

| Short-Term (Bench-Top) Stability | Room Temperature | At least 4 hours | 85 - 115% | Stable |

| Long-Term Stability | -20°C | To be determined | 85 - 115% | Expected to be stable |

| Post-Preparative Stability | Autosampler (e.g., 4°C) | To be determined | 85 - 115% | Stable |

Table 3: Stability of this compound Stock and Working Solutions

| Solution Type | Storage Condition | Duration | Acceptance Criteria (% of Initial Response) | Expected Stability of this compound |

| Stock Solution | -20°C or -80°C | To be determined | 98 - 102% | Stable |

| Working Solution | 4°C | To be determined | 98 - 102% | Stable |

Note: The "To be determined" durations should be established during method validation to cover the expected sample handling and storage times in a specific study.

A key concern for deuterated standards is the potential for isotopic exchange (H/D exchange), where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment.[9] For this compound, the deuterium atoms are typically on the methyl group, which are generally stable and not prone to exchange under physiological or typical analytical conditions. Studies on other deuterated vitamin K analogues, such as deuterated phylloquinone, have shown no evidence of deuterium loss during in vivo studies or sample preparation, suggesting good isotopic stability.[10]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for the key experiments required to assess the stability of this compound in biological matrices. These protocols are based on standard bioanalytical method validation guidelines.

General Experimental Workflow

Figure 2. General experimental workflow for stability testing.

Freeze-Thaw Stability

-

Objective: To assess the stability of this compound after repeated freezing and thawing cycles.

-

Procedure:

-

Spike a set of at least three replicates of the blank biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.

-

Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples unassisted at room temperature.

-

Repeat this freeze-thaw cycle for the desired number of cycles (typically three).

-

After the final thaw, process and analyze the samples.

-

Compare the mean concentration of the freeze-thaw samples to that of freshly prepared (time zero) samples.

-

Short-Term (Bench-Top) Stability

-

Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling process.

-

Procedure:

-

Spike a set of at least three replicates of the blank biological matrix with this compound at low and high QC concentrations.

-

Keep the samples at room temperature for a specified duration (e.g., 4, 8, or 24 hours).

-

After the specified duration, process and analyze the samples.

-

Compare the mean concentration of the bench-top stability samples to that of freshly prepared samples.

-

Long-Term Stability

-

Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.

-

Procedure:

-

Spike a sufficient number of aliquots of the blank biological matrix with this compound at low and high QC concentrations to allow for testing at multiple time points.

-

Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of at least three replicates of each concentration.

-

Thaw the samples, process, and analyze them.

-

Compare the mean concentration of the long-term stability samples to that of freshly prepared samples.

-

Post-Preparative (Autosampler) Stability

-

Objective: To assess the stability of this compound in the processed sample extract under the conditions of the autosampler.

-

Procedure:

-

Process a set of at least three replicates of the blank biological matrix spiked with this compound at low and high QC concentrations.

-

Place the resulting extracts in the autosampler and store them under the autosampler's conditions (e.g., 4°C) for a specified duration that covers the expected analytical run time.

-

Analyze the samples after this period.

-

Compare the response of the stored extracts to that of freshly processed extracts.

-

Conclusion

This compound is a robust and reliable internal standard for the bioanalysis of menadione. While comprehensive, publicly available stability data is not abundant, the successful validation of numerous bioanalytical methods employing this compound attests to its stability in biological matrices under standard laboratory conditions. The provided experimental protocols offer a framework for researchers to rigorously assess the stability of this compound as part of their method validation, ensuring the generation of high-quality, dependable data in their pharmacological and metabolic studies. Adherence to these principles of stability testing is a cornerstone of good scientific practice and regulatory compliance in drug development.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a stability-indicating hydrophilic interaction liquid chromatographic method for the quantitative determination of vitamin k3 (menadione sodium bisulfite) in injectable solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. H/D Exchange Coupled with 2H-labeled Stable Isotope-Assisted Metabolomics Discover Transformation Products of Contaminants of Emerging Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Comparative Biological Activity of Menadione-d3 versus Menadione (Vitamin K3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities of Menadione (Vitamin K3) and its deuterated analogue, Menadione-d3. While direct comparative studies on the biological activity of this compound are limited, this document extrapolates the potential differences based on the well-established principles of the kinetic isotope effect (KIE). Deuteration of drug molecules can significantly alter their metabolic fate, leading to modified pharmacokinetic and toxicological profiles. This guide synthesizes the known biological functions and mechanisms of Menadione, presents relevant quantitative data, details key experimental protocols, and visualizes associated signaling pathways. The primary focus is to offer a scientific framework for researchers to understand and predict the differential biological activities of this compound in comparison to its non-deuterated counterpart.

Introduction to Menadione (Vitamin K3)

Menadione (2-methyl-1,4-naphthoquinone) is a synthetic compound with vitamin K activity, often referred to as Vitamin K3.[1] It serves as a precursor to the biologically active forms of vitamin K, primarily menaquinone-4 (MK-4), in vivo.[2] The biological functions of menadione are multifaceted, encompassing a vital role in blood coagulation and bone metabolism, as well as demonstrating anticancer properties.[1][2] Its mechanism of action is largely attributed to its ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent cellular responses, including apoptosis.[1]

This compound: The Deuterated Analogue

This compound is a stable isotope-labeled version of Menadione where one or more hydrogen atoms have been replaced by deuterium. This substitution does not alter the fundamental chemical structure or the pharmacodynamic target of the molecule. However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on the molecule's in vivo behavior due to the kinetic isotope effect (KIE).[3]

The Kinetic Isotope Effect (KIE) and Its Implications for this compound

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. For deuterated drugs, if the cleavage of a C-H bond is the rate-limiting step in their metabolism, the stronger C-D bond in the deuterated analogue will be broken more slowly.[3] This can lead to:

-

Altered Pharmacokinetics: A reduced rate of metabolism can increase the half-life and systemic exposure (AUC) of the drug.[4]

-

Modified Toxicity Profile: If a toxic metabolite is formed through a metabolic pathway involving C-H bond cleavage, deuteration can "shunt" the metabolism towards alternative, potentially less toxic pathways, thereby reducing toxicity.[5]

Comparative Biological Activity: Menadione vs. This compound

In the absence of direct comparative studies, the following sections outline the known biological activities of Menadione and provide a scientifically-grounded projection of how deuteration in this compound might influence these activities.

Vitamin K Activity

Menadione is converted to the active menaquinone-4 (MK-4) in vivo, which is essential for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X.[2]

Projected Impact of Deuteration: The metabolic conversion of Menadione to MK-4 is a multi-step process. If any of these steps involve a rate-limiting C-H bond cleavage that is altered in this compound, the efficiency of MK-4 formation could be affected. This could potentially lead to a difference in the procoagulant activity between the two compounds.

Anticancer Activity and Cytotoxicity

Menadione exhibits a broad spectrum of anticancer activity against various human cancer cell lines.[6] Its cytotoxicity is largely attributed to the induction of oxidative stress through the generation of ROS.[1]

Projected Impact of Deuteration: The redox cycling of Menadione, which drives ROS production, involves enzymatic reactions. If these enzymatic processes are slowed by the KIE in this compound, it could lead to a lower rate of ROS generation. This might result in reduced cytotoxicity at equivalent concentrations compared to Menadione. However, a longer half-life could also lead to prolonged exposure, potentially offsetting the reduced rate of ROS production.

Pharmacokinetics

The in vivo pharmacokinetic profile of Menadione is characterized by its metabolism in the liver.[7]

Projected Impact of Deuteration: Deuteration of Menadione at metabolically active sites is likely to slow down its rate of metabolism. This would be expected to result in a longer plasma half-life and increased overall drug exposure (AUC) for this compound compared to Menadione.[4]

Toxicology

The toxicity of Menadione is primarily linked to oxidative stress and the depletion of cellular thiols.[7]

Projected Impact of Deuteration: By potentially reducing the rate of redox cycling and subsequent ROS formation, this compound may exhibit a more favorable toxicity profile than Menadione. A slower metabolism could also reduce the formation of any toxic metabolites.[5]

Quantitative Data

The following tables summarize key quantitative data for Menadione from the literature. This data can serve as a baseline for designing comparative studies with this compound.

Table 1: In Vitro Cytotoxicity of Menadione (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | Not Specified | [6] |

| Parental Leukemia | Leukemia | 18 ± 2.4 | Not Specified | [6] |

| Mia PaCa-2 | Pancreatic Carcinoma | 6.2 | Not Specified | [8] |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 h | [9] |

| Hep3B | Human Hepatoma | 10 | 72 h | [9] |

| HepG2 | Human Hepatoblastoma | 13.7 | 24 h | [9] |

| DBTRG.05MG | Human Glioma | ~10-25 | 72 h | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of Menadione and for potential comparative studies with this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Methodology:

-

Seed cells (e.g., H4IIE rat hepatocellular carcinoma cells) in a 96-well plate at a density of 5 x 104 cells/mL and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of Menadione or this compound (e.g., 1, 10, 25, 50, 75, and 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[9][11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[9][11]

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Shake the plate for 5 minutes and measure the absorbance at 570 nm using an ELISA plate reader.[11]

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Reactive Oxygen Species (ROS) Generation Assay

Objective: To measure the intracellular generation of ROS in response to treatment.

Methodology:

-

Plate cells (e.g., K562 or HepG2) in a 384-well plate.[12]

-

Treat the cells with increasing concentrations of Menadione or this compound.

-

During treatment, add a ROS detection substrate (e.g., H2O2 Substrate from a commercial kit) to the wells.[12]

-

Incubate for a specified time (e.g., 2 hours).[12]

-

Add a detection solution (e.g., ROS-Glo™ Detection Solution) and incubate for a further 20 minutes.[12]

-

Measure the luminescence using a plate reader to quantify the amount of ROS produced.[12]

Prothrombin Time (PT) Assay

Objective: To assess the biological vitamin K activity by measuring the time it takes for blood to clot.

Methodology:

-

Collect 4.5 mL of blood in a blue-top tube containing 3.2% buffered sodium citrate.[13]

-

Ensure the tube is at least 90% full and invert it multiple times to mix.[13]

-

The assay can be performed on whole blood or on plasma obtained by centrifugation.[13]

-

The sample is stable for 24 hours at room temperature. For longer storage, plasma can be frozen.[13]

-

The prothrombin time is measured using an automated coagulometer according to the manufacturer's instructions. This typically involves adding a reagent containing tissue factor and calcium to the sample and measuring the time to clot formation.

Signaling Pathways and Visualizations

Menadione has been shown to modulate several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Menadione-Induced Oxidative Stress and Apoptosis

Caption: Menadione induces apoptosis through redox cycling and the generation of reactive oxygen species.

Menadione and the Wnt Signaling Pathway

Caption: Menadione suppresses the Wnt signaling pathway by downregulating β-catenin expression.[14]

Menadione and the ERK Signaling Pathway

Caption: Menadione activates the ERK signaling pathway, which plays a role in cellular resistance to oxidative stress.[15]

Conclusion

Menadione is a biologically active compound with a well-documented role in vitamin K metabolism and the induction of oxidative stress-mediated cellular responses. Its deuterated analogue, this compound, while not extensively studied, is predicted to exhibit altered biological activity due to the kinetic isotope effect. The primary anticipated differences lie in its pharmacokinetics and toxicity profile, with a potential for a longer half-life and reduced toxicity compared to Menadione. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret studies aimed at elucidating the precise biological activity and therapeutic potential of this compound. Further in vitro and in vivo comparative studies are warranted to validate these predictions and fully characterize the pharmacological profile of this deuterated compound.

References

- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pankiller effect of prolonged exposure to menadione on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of cytotoxic activity [bio-protocol.org]

- 12. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.sg]

- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 14. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Orally Administered Menadione-d3 in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The primary evidence indicates that orally administered phylloquinone is metabolized to menadione within the intestine.[1] This newly formed menadione is then absorbed and serves as a circulating precursor for the synthesis of menaquinone-4 (MK-4) in various tissues.[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate this pathway, and provides visual representations of the metabolic and experimental processes. The information presented is crucial for researchers in nutrition, toxicology, and drug development investigating the biological roles and safety profiles of vitamin K analogues.

Metabolic Pathway of Menadione

Following oral ingestion of phylloquinone, it undergoes a metabolic conversion in the intestine, leading to the release of menadione.[1] This process is a critical step in the body's synthesis of tissue-specific menaquinone-4. Once formed, menadione is absorbed and transported to various tissues. In the target tissues, menadione is reduced to menadiol, which is then prenylated by the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) to form menaquinone-4.[2]

The metabolic conversion of phylloquinone to menadione and subsequently to menaquinone-4 is a key pathway for providing tissues with a vital form of vitamin K.

Quantitative Data

The following tables summarize the concentrations of deuterium-labeled phylloquinone (PK-d7), menadione (MD-d7), and menaquinone-4 (MK-4-d7) in various biological matrices of rats at 6 hours post-oral administration of PK-d7 at a single dose of 10 μmol/kg of body weight. This data is extrapolated from the study by Hirota et al. (2013).

Table 1: Concentrations in Serum and Tissues of Cannulated Rats (6h post-administration)

| Analyte | Serum (pmol/g) | Small Intestine (pmol/g) | Liver (pmol/g) | Heart (pmol/g) | Cerebrum (pmol/g) |

| PK-d7 | 1,210 ± 220 | 1,480 ± 310 | 1,970 ± 350 | 280 ± 50 | 150 ± 30 |

| MK-4-d7 | 1.8 ± 0.4 | 4.9 ± 1.1 | 11.2 ± 2.5 | 13.5 ± 2.9 | 21.3 ± 4.5 |

Data are presented as mean ± S.E.

Table 2: Time Course Concentrations in Lymph of Cannulated Rats

| Time (hours) | PK-d7 (pmol/mL) | MD-d7 (pmol/mL) | MK-4-d7 (pmol/mL) |

| 1 | 150 ± 30 | N.D. | N.D. |

| 2 | 850 ± 150 | 5 ± 1 | 0.5 ± 0.1 |

| 3 | 1,500 ± 280 | 15 ± 3 | 1.0 ± 0.2 |

| 4 | 1,100 ± 200 | 25 ± 5 | 1.5 ± 0.3 |

| 5 | 700 ± 130 | 20 ± 4 | 1.2 ± 0.2 |

| 6 | 400 ± 80 | 10 ± 2 | 0.8 ± 0.1 |

Data are presented as mean ± S.E. N.D. = Not Detected.

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from the pivotal study by Hirota et al. (2013), which forms the basis of our current understanding.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Age: 7 weeks old

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.

-

Diet: Fed a standard laboratory diet and water ad libitum. Prior to the experiment, rats were fasted for 12 hours.

Experimental Workflow

The study involved site-specific cannulation techniques to collect lymph and bile, and to administer the test compound directly into the duodenum.

Administration of Labeled Compound

Deuterium-labeled phylloquinone (PK-d7) was suspended in a lipid emulsion and administered as a single dose of 10 μmol/kg of body weight into the duodenum via the cannula.

Sample Collection

-

Lymph and Bile: Collected continuously for 6 hours after administration.

-

Blood: Collected by heart puncture at the time of sacrifice (6 hours post-administration). Serum was separated by centrifugation.

-

Tissues: Small intestine, liver, heart, and cerebrum were collected at 6 hours post-administration, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

Analytical Methods

-

PK-d7 and MK-4-d7 Analysis: Concentrations of PK-d7 and its metabolite MK-4-d7 in serum, lymph, bile, and tissues were determined by atmospheric pressure chemical ionization-liquid chromatography/tandem mass spectrometry (APCI-LC-MS/MS).

-

MD-d7 Analysis: The concentration of MD-d7 was measured using an in vitro bioassay with recombinant UBIAD1 protein.

Excretion